molecular formula C8H10ClNOS B8461520 4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride CAS No. 58095-38-8

4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride

Cat. No. B8461520
CAS RN: 58095-38-8
M. Wt: 203.69 g/mol
InChI Key: BYGAIZMVLHHNDY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride is a useful research compound. Its molecular formula is C8H10ClNOS and its molecular weight is 203.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58095-38-8

Product Name

4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride

Molecular Formula

C8H10ClNOS

Molecular Weight

203.69 g/mol

IUPAC Name

4-amino-5,6-dihydro-4H-1-benzothiophen-7-one;hydrochloride

InChI

InChI=1S/C8H9NOS.ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;/h3-4,6H,1-2,9H2;1H

InChI Key

BYGAIZMVLHHNDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1N)C=CS2.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (+)-N-(4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl)formamide (52.65 grams) in 525 ml. of 95% ethanol and 525 ml. of 2N HCl is heated at reflux for 2 hours. The mixture is cooled, filtered through glass wool and the filtrate is evaporated to dryness. The dark solid is dissolved in 180 ml. of water and the insoluble material is collected by filtration. The filter cake is washed with 70 ml. of water and the combined solution containing the title compound is used in the next operation. A 3 ml. solution is evaporated to dryness and the residue is dissolved in 95% ethanol. The ethanol solution is decolorized with activated carbon and filtered. The filtrate is evaporated to dryness to afford 0.5 grams of the title compound, m.p. 212°-214° C. (dec.), [α]D26 = + 13.56° (c, 0.59 in methanol).
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Synthesis routes and methods II

Procedure details

In the manner described in Example 36, N-formyl-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine is hydrolyzed with 2N hydrochloric acid/ethanol to afford 4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride, melting point 230° C. to 232° C. (dec.).
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